2-Bromo-3-(4-chlorophenyl)propionic acid ethyl ester
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Overview
Description
2-Bromo-3-(4-chlorophenyl)propionic acid ethyl ester is an organic compound with the molecular formula C11H12BrClO2 It is a derivative of propionic acid, featuring a bromine atom at the second position and a 4-chlorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-chlorophenyl)propionic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: A Knoevenagel condensation reaction is performed between 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine to form ethyl 3-(4-chlorophenyl)-3-oxopropanoate.
Bromination: The intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the second position, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-chlorophenyl)propionic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of 2-azido-3-(4-chlorophenyl)propionic acid ethyl ester.
Reduction: Formation of 2-bromo-3-(4-chlorophenyl)propanol.
Hydrolysis: Formation of 2-bromo-3-(4-chlorophenyl)propionic acid.
Scientific Research Applications
2-Bromo-3-(4-chlorophenyl)propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-3-(4-chlorophenyl)propionic acid ethyl ester exerts its effects depends on the specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-phenylpropionic acid ethyl ester: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)propionic acid ethyl ester: Lacks the bromine atom, which may influence its chemical properties and applications.
2-Chloro-3-(4-chlorophenyl)propionic acid ethyl ester:
Uniqueness
2-Bromo-3-(4-chlorophenyl)propionic acid ethyl ester is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity in substitution reactions and its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
ethyl 2-bromo-3-(4-chlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWCKJMAANUMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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